molecular formula C17H19NO4S B5754264 N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5754264
M. Wt: 333.4 g/mol
InChI Key: RLERREQWKNKBJZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide, also known as DMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a benzamide derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and anti-inflammatory activity. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, including its high solubility in water and organic solvents, stability, and low toxicity. However, its low yield and high cost can be a limitation for large-scale experiments.

Future Directions

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has potential applications in various fields, and future research can focus on its use in drug development, cancer therapy, and neuroprotection. Further studies can also investigate its mechanism of action, pharmacokinetics, and toxicity profile.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide can be synthesized using different methods, including the reaction of 2,4-dimethoxyaniline with 2-methoxy-4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethoxyphenyl isocyanate with 2-methoxy-4-(methylthio)benzoic acid in the presence of a base such as pyridine. The yield of N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide using these methods ranges from 50-80%.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential applications in different fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the activity of chemotherapeutic agents such as cisplatin. In neuroprotection, N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to protect against oxidative stress and reduce neuronal damage in animal models of Parkinson's disease and Alzheimer's disease. In anti-inflammatory activity, N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to reduce inflammation in animal models of acute lung injury and sepsis.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-20-11-5-8-14(16(9-11)22-3)18-17(19)13-7-6-12(23-4)10-15(13)21-2/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLERREQWKNKBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

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